Ethyl 4-(methoxymethyl)-6-methyl-3-{[(2-methylphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to introduce the methoxymethyl and methylbenzamido groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high boiling point solvents such as pyridine and the presence of strong bases like potassium hydroxide can facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: This compound is structurally similar and is used as a precursor in the synthesis of various heterocyclic compounds.
3-AMINO-9-METHOXYMETHYL-7-METHYL-3,4-DIHYDROPYRIDOTHIENO[3,2-D]PYRIMIDIN-4-ONES: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and methylbenzamido groups enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C21H22N2O4S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 4-(methoxymethyl)-6-methyl-3-[(2-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H22N2O4S/c1-5-27-21(25)18-17(23-19(24)15-9-7-6-8-12(15)2)16-14(11-26-4)10-13(3)22-20(16)28-18/h6-10H,5,11H2,1-4H3,(H,23,24) |
InChI Key |
BVUFMZZLBBTFEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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